gamma-Terpinene

Catalog No.
S576284
CAS No.
99-85-4
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Terpinene

CAS Number

99-85-4

Product Name

gamma-Terpinene

IUPAC Name

1-methyl-4-propan-2-ylcyclohexa-1,4-diene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,7-8H,5-6H2,1-3H3

InChI Key

YKFLAYDHMOASIY-UHFFFAOYSA-N

SMILES

CC1=CCC(=CC1)C(C)C

Solubility

6.37e-05 M
0.00868 mg/mL at 22 °C
Insoluble in water; soluble in most fixed oils
Soluble (in ethanol)

Synonyms

1,4-p-menthadiene, alpha-terpinene, beta-terpinene, gamma-terpinene

Canonical SMILES

CC1=CCC(=CC1)C(C)C

Antimicrobial Activity

Studies have investigated the potential antimicrobial properties of gamma-terpinene against various pathogens. Research has shown that gamma-terpinene extracted from Melaleuca alternifolia (tea tree oil) exhibits antimicrobial activity against several human pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans [].

Anti-inflammatory and Antioxidant Properties

Gamma-terpinene's potential anti-inflammatory and antioxidant properties have also been explored in scientific research. Studies suggest that gamma-terpinene may possess anti-inflammatory and antioxidant effects, although further investigation is needed to elucidate the underlying mechanisms [].

Other Potential Applications

Gamma-terpinene's research extends beyond these areas. Some studies have explored its potential as a:

  • Hydrogen precursor: In chemistry, gamma-terpinene has been investigated as a potential hydrogen precursor in the catalytic transfer hydrogenation of silyl enol ethers [].
  • Reference compound: It has also served as a reference compound in studies investigating the kinetic properties of ozonolysis, the chemical reaction between ozone and alkenes [].
  • Hydrogen atom donor: Additionally, research has examined its use as a hydrogen atom donor in chromium-catalyzed radical cyclization, a specific type of organic reaction [].

Gamma-Terpinene is a naturally occurring monoterpene with the molecular formula C10H16C_{10}H_{16} and a molecular weight of approximately 136.23 g/mol. It is characterized by its unique chemical structure, which includes two double bonds, making it an isomer of other terpenes such as alpha-terpinene and beta-terpinene. Gamma-Terpinene is commonly found in essential oils from various plants, including thyme, cumin, and coriander, and is known for its distinctive aromatic properties that contribute to its use in perfumery and flavoring applications .

The mechanism of action of γ-Terpinene is still being explored. Studies suggest it might exert its effects through various pathways:

  • Antimicrobial activity: γ-Terpinene may disrupt bacterial cell membranes, leading to cell death.
  • Anti-inflammatory activity: It might modulate the activity of inflammatory enzymes and signaling pathways.
  • Antioxidant activity: The molecule's structure allows it to scavenge free radicals, protecting cells from oxidative damage.
, particularly oxidation. It can be oxidized into p-cymene through processes involving oxidants like potassium permanganate or air. The oxidative dehydrogenation of gamma-terpinene has been studied extensively, revealing that it can yield p-cymene under catalyst-free conditions when exposed to air . Additionally, gamma-terpinene reacts with nitrogen oxides, leading to the formation of organic nitrates and secondary organic aerosols, which are significant in atmospheric chemistry .

Gamma-Terpinene exhibits notable biological activities, including antioxidant and antibacterial properties. Research indicates that it can scavenge free radicals and inhibit the growth of various bacterial strains, making it a valuable compound in food preservation and medicinal applications . Its antioxidant capacity is enhanced when combined with other compounds such as alpha-tocopherol, demonstrating synergistic effects that further improve its efficacy .

Gamma-Terpinene can be synthesized through several methods:

  • Natural Extraction: Isolated from essential oils of plants like thyme and cumin.
  • Oxidative Dehydrogenation: Utilizing oxidants like potassium permanganate or air under specific conditions to convert gamma-terpinene into p-cymene.
  • Catalyst-Free Reactions: Continuous flow setups have been developed to facilitate the dehydrogenation process without catalysts, relying solely on air as an oxidant .

Gamma-Terpinene has diverse applications across various industries:

  • Food Industry: Used as a flavoring agent due to its pleasant aroma.
  • Cosmetics: Incorporated into perfumes and personal care products for fragrance.
  • Pharmaceuticals: Explored for its potential health benefits, including antimicrobial properties.
  • Agriculture: Investigated for use in natural pesticides due to its insecticidal effects .

Studies on gamma-terpinene's interactions reveal its potential synergistic effects when combined with other antioxidants. For example, the combination with alpha-tocopherol enhances its antioxidant capacity significantly. Additionally, its reactions with nitrogen oxides in the atmosphere lead to the formation of secondary organic aerosols, which have implications for air quality and climate change .

Gamma-Terpinene shares structural similarities with several other terpenes. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Features
Alpha-TerpineneContains one double bond conjugated with a methyl groupMore reactive than gamma-terpinene; used in similar applications but exhibits different biological activity
Beta-TerpineneSimilar structure but differs in double bond placementLess common in essential oils; exhibits distinct flavor profiles compared to gamma-terpinene
P-CymeneOxidation product of gamma-terpineneExhibits strong aromatic properties; used widely in fragrance formulations
LimoneneContains a different arrangement of double bondsKnown for citrus aroma; widely used in cleaning products and as a food additive

Gamma-terpinene's unique structure and properties make it an important compound in both natural products chemistry and industrial applications. Its biological activities further enhance its significance in health-related fields.

Physical Description

Liquid
Colourless oily liquid; refreshing, herbaceous-citrusy aroma

XLogP3

2.8

Boiling Point

183.0 °C

Density

0.841-0.845

LogP

4.5 (LogP)
4.50

Melting Point

-10.0 °C
-10 °C
-10°C

UNII

4YGF4PQP49

GHS Hazard Statements

Aggregated GHS information provided by 1951 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1951 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 1948 of 1951 companies with hazard statement code(s):;
H226 (99.64%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (95.59%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.09 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

99-85-4

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
1,4-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15
Zhang et al. Terpene cyclization catalysed inside a self-assembled cavity. Nature Chemistry, doi: 10.1038/nchem.2181, published online 16 February 2015 http://www.nature.com/nchem

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